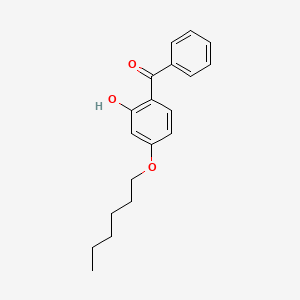

(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-hexoxy-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-2-3-4-8-13-22-16-11-12-17(18(20)14-16)19(21)15-9-6-5-7-10-15/h5-7,9-12,14,20H,2-4,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBWWTXUSOPASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337834 | |

| Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3293-97-8 | |

| Record name | (4-Hexoxy-2-hydroxyphenyl)-phenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-HEXOXY-2-HYDROXYPHENYL)-PHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH87PV776W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols through nucleophilic aromatic substitution requires the presence of strongly electron-attracting groups such as nitro groups and the use of strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated phenols

Wissenschaftliche Forschungsanwendungen

(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the phenol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function . Additionally, the compound’s ability to undergo electrophilic aromatic substitution reactions allows it to modify biological targets covalently .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Alkoxy Chains

a) Shorter Alkoxy Chains

- Such analogs (e.g., ’s compound with ED₅₀ data) often exhibit reduced bioavailability compared to longer-chain derivatives .

b) Longer Alkoxy Chains

- (4-(Hexadecyloxy)-2-hydroxyphenyl)(phenyl)methanone Oxime: The hexadecyloxy chain (-O-C₁₆H₃₃) increases molecular weight (MW = 313.4 for oxime derivative, ) and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility. Such modifications are often explored to optimize pharmacokinetics .

c) Branched Alkoxy Chains

- These variants may exhibit unique metabolic stability profiles .

Substituent Position and Functional Group Variations

a) Hydroxyl Group Position

- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone (): Shifting the hydroxyl group to the 2-position (vs. This positional isomerism is critical for receptor binding in anticonvulsant activity .

b) Chlorine Substitution

- However, chlorine may reduce metabolic stability compared to alkoxy groups .

c) Sulfinyl/Sulfonyl Derivatives

- 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylsulfinyl)ethanone (): Sulfur-containing groups (e.g., -SOCH₃) introduce polarity and hydrogen-bond acceptors, which can improve water solubility but may compromise blood-brain barrier penetration .

Biologische Aktivität

(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxicity, based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : Not specified in the provided sources.

1. Antioxidant Activity

Research indicates that phenolic compounds, including derivatives like (4-(hexyloxy)-2-hydroxyphenyl)(phenyl)methanone, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that certain phenolic derivatives showed promising antioxidant activity while maintaining low cytotoxicity levels in various cell lines .

2. Enzyme Inhibition

One of the notable biological activities of this compound is its potential to inhibit specific enzymes. For instance, it has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR is crucial for developing treatments for hyperpigmentation disorders. In vitro studies have demonstrated that some derivatives exhibit IC values lower than 5 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .

Table 1: Inhibitory Effects on Tyrosinase

3. Cytotoxicity Studies

Cytotoxicity assays using the MTT method have shown that selected derivatives of (4-(hexyloxy)-2-hydroxyphenyl)(phenyl)methanone exhibit no significant cytotoxic effects at concentrations up to 10 μM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of phenolic compounds similar to (4-(hexyloxy)-2-hydroxyphenyl)(phenyl)methanone:

- Study on Melanin Biosynthesis : A series of phenolic derivatives were synthesized and screened for their ability to inhibit TYR from Agaricus bisporus. The most effective compound displayed both antioxidant properties and low cytotoxicity, making it a candidate for further development in cosmetic formulations aimed at skin lightening .

- Antioxidant Evaluation : In a comparative analysis of various phenolic compounds, those with hydroxyl groups demonstrated enhanced radical scavenging abilities, which is essential for mitigating oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.